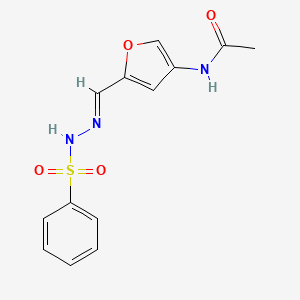![molecular formula C6H4N6 B12895707 Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine CAS No. 294662-09-2](/img/no-structure.png)
Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused ring structure, which includes imidazole and triazine rings. The unique arrangement of nitrogen atoms within the rings contributes to its diverse chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of azoloannulated tetrazines with guanidine . This nucleophilic substitution methodology allows for the formation of the desired compound with high efficiency. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Guanidine in ethanol or acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced analogs.
Applications De Recherche Scientifique
Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antibacterial and antiglycation activities.
Medicine: Research has shown potential for its use in developing new therapeutic agents due to its biological activities.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound’s antibacterial activity, for example, is attributed to its ability to interfere with bacterial cell wall synthesis or protein function . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Imidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazines
- Imidazo[2,1-b][1,3]thiazines
- 1,2,4-Triazolo[4,3-a]quinoxaline
Uniqueness
Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine is unique due to its specific ring structure and the arrangement of nitrogen atoms, which confer distinct chemical reactivity and biological activities. Compared to similar compounds, it may exhibit different pharmacological profiles and chemical properties, making it a valuable compound for further research and development.
Propriétés
| 294662-09-2 | |
Formule moléculaire |
C6H4N6 |
Poids moléculaire |
160.14 g/mol |
Nom IUPAC |
1,3,6,7,10,11-hexazatricyclo[7.3.0.02,6]dodeca-2,4,7,9,11-pentaene |
InChI |
InChI=1S/C6H4N6/c1-2-12-6(7-1)11-4-8-10-5(11)3-9-12/h1-4H |
Clé InChI |
IMKPETPCWDWSSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=N1)N3C=NN=C3C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline](/img/structure/B12895644.png)
![N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)oxy]ethan-1-amine](/img/structure/B12895679.png)

